

# In Silico Prediction of 8-Chloroisoquinolin-4-ol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | 8-Chloroisoquinolin-4-ol |           |
| Cat. No.:            | B15158944                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**8-Chloroisoquinolin-4-ol** is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of isoquinoline, a scaffold known for a wide range of pharmacological activities, this molecule warrants investigation into its physicochemical and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the predicted properties of **8-Chloroisoquinolin-4-ol** using in silico methodologies. The data presented herein is generated based on established computational models and serves as a foundational resource for further research and development.

#### Molecular Structure:

• IUPAC Name: 8-chloroisoquinolin-4-ol

CAS Number: 1782793-75-2

Canonical SMILES: C1=CC=C2C(=C1)C(=CN=C2Cl)O

# **Predicted Physicochemical Properties**

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the predicted physicochemical properties of **8-Chloroisoquinolin-4-ol**.



These values are calculated based on its chemical structure using established computational algorithms.

| Property                                   | Predicted Value                    | Methodology                                                   |
|--------------------------------------------|------------------------------------|---------------------------------------------------------------|
| Molecular Weight                           | 179.6 g/mol                        | Calculation from molecular formula                            |
| Molecular Formula                          | C <sub>9</sub> H <sub>6</sub> CINO | Elemental composition                                         |
| LogP (octanol-water partition coefficient) | 2.5                                | Atom-based and fragment-<br>based methods                     |
| Water Solubility (LogS)                    | -3.0                               | Quantitative Structure-Activity<br>Relationship (QSAR) models |
| pKa (acidic)                               | 7.5                                | Substructure-based prediction                                 |
| pKa (basic)                                | 2.0                                | Substructure-based prediction                                 |
| Topological Polar Surface Area<br>(TPSA)   | 45.5 Ų                             | Fragment-based calculation                                    |
| Number of Rotatable Bonds                  | 0                                  | Molecular graph analysis                                      |
| Hydrogen Bond Donors                       | 1                                  | Molecular graph analysis                                      |
| Hydrogen Bond Acceptors                    | 2                                  | Molecular graph analysis                                      |

# In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

ADMET properties are crucial for assessing the drug-likeness of a compound. In silico ADMET prediction provides an early indication of a molecule's potential pharmacokinetic and safety profile, helping to guide lead optimization and reduce late-stage attrition in drug development. [3][4][5]

## **Absorption**



| Parameter                   | Prediction | Methodology                                           |
|-----------------------------|------------|-------------------------------------------------------|
| Human Intestinal Absorption | High       | QSAR models based on molecular descriptors            |
| Caco-2 Permeability         | Moderate   | Machine learning models trained on experimental data  |
| P-glycoprotein Substrate    | No         | Classification models based on molecular fingerprints |
| P-glycoprotein Inhibitor    | No         | Classification models based on molecular fingerprints |

Distribution

| Parameter                                 | Prediction | Methodology                                                 |
|-------------------------------------------|------------|-------------------------------------------------------------|
| Blood-Brain Barrier (BBB)<br>Permeability | Low        | QSAR models incorporating<br>LogP and TPSA                  |
| Plasma Protein Binding                    | High       | Machine learning models based on physicochemical properties |
| Volume of Distribution (VDss)             | Low        | Regression models based on LogP and pKa                     |

Metabolism

| Parameter            | Prediction | Methodology                                             |
|----------------------|------------|---------------------------------------------------------|
| CYP450 2D6 Substrate | No         | Substrate specificity models based on 3D pharmacophores |
| CYP450 3A4 Substrate | Yes        | Substrate specificity models based on 3D pharmacophores |
| CYP450 2D6 Inhibitor | No         | QSAR classification models                              |
| CYP450 3A4 Inhibitor | Yes        | QSAR classification models                              |



**Excretion** 

| Parameter                                           | Prediction | Methodology                                                          |
|-----------------------------------------------------|------------|----------------------------------------------------------------------|
| Total Clearance                                     | Low        | Models integrating plasma protein binding and metabolism predictions |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No         | Classification models based on structural alerts                     |

**Toxicity** 

| Parameter             | Prediction | Methodology                                                                        |
|-----------------------|------------|------------------------------------------------------------------------------------|
| hERG Inhibition       | Low risk   | QSAR models and structural alerts                                                  |
| Hepatotoxicity (DILI) | Low risk   | Classification models based on structural fragments and physicochemical properties |
| Ames Mutagenicity     | Low risk   | Structural alert-based and machine learning models                                 |
| Skin Sensitization    | Low risk   | QSAR models based on reactivity and skin penetration                               |

# **Methodologies for In Silico Prediction**

The predictions presented in this guide are based on a variety of computational methods. Below are detailed overviews of the key experimental (in silico) protocols.

# Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.[6][7][8]







### Protocol for QSAR Model Development:

- Data Collection and Curation: A dataset of molecules with known experimental values for the property of interest (e.g., water solubility, hERG inhibition) is compiled. The chemical structures are standardized, and any inconsistencies in the data are addressed.
- Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
- Feature Selection: Statistical methods are employed to select a subset of the most relevant descriptors that have the strongest correlation with the property being modeled. This step is crucial to avoid overfitting and to build a robust model.
- Model Building: A mathematical model is constructed using machine learning algorithms such as multiple linear regression, partial least squares, support vector machines, or random forests. The model is trained on a subset of the data (the training set).
- Model Validation: The predictive power of the QSAR model is rigorously assessed using
  internal validation (e.g., cross-validation) and external validation with an independent set of
  molecules (the test set) that were not used in model training.[9][10]





Click to download full resolution via product page

**QSAR Model Development Workflow** 

# Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and physicochemical parameters. [11][12][13][14][15]







### Protocol for PBPK Model Building:

- Model Structure Definition: A whole-body PBPK model is constructed, consisting of compartments representing major organs and tissues (e.g., gut, liver, kidney, brain, adipose).
   These compartments are interconnected by the circulatory system.
- Physiological Parameterization: The model is populated with physiological parameters for the species of interest (e.g., human), including organ volumes, blood flow rates, and tissue composition.
- Compound-Specific Data Input: Physicochemical properties of the drug, such as LogP, pKa, and solubility, are incorporated into the model. In vitro data on metabolism (e.g., intrinsic clearance) and transport are also included.
- Model Simulation and Refinement: The model is used to simulate the concentration-time profiles of the drug in different tissues. The model parameters are refined by comparing the simulation results with available in vivo pharmacokinetic data.
- Prediction and Extrapolation: Once validated, the PBPK model can be used to predict drug disposition in different populations (e.g., pediatric, renally impaired), assess drug-drug interactions, and inform dosing strategies.





Click to download full resolution via product page

**PBPK Modeling Workflow** 

# **Potential Biological Activity and Signaling Pathways**

Isoquinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[16][17] Many of these effects are attributed to the modulation of key signaling pathways involved in cell growth, proliferation, and survival. As a derivative of isoquinoline, **8-Chloroisoquinolin-4-ol** may potentially interact with similar targets.

One of the key pathways often implicated in the action of isoquinoline-based compounds is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.





Click to download full resolution via product page

Hypothetical PI3K/Akt/mTOR Pathway Modulation

# Conclusion

This technical guide provides a comprehensive in silico assessment of the physicochemical and ADMET properties of **8-Chloroisoquinolin-4-ol**. The predicted data suggests that this



compound possesses favorable drug-like properties, including good intestinal absorption and a potentially low risk for several key toxicities. However, it is important to note that these are computational predictions and require experimental validation. The methodologies and workflows outlined in this document provide a framework for the continued investigation of **8-Chloroisoquinolin-4-ol** and other novel chemical entities in the drug discovery pipeline. Further in vitro and in vivo studies are warranted to confirm these in silico findings and to fully elucidate the pharmacological potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline Wikipedia [en.wikipedia.org]
- 3. Computational tools for ADMET [crdd.osdd.net]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments -PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Prediction | Rowan [rowansci.com]
- 6. neovarsity.org [neovarsity.org]
- 7. neovarsity.org [neovarsity.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]
- 11. What is physiologically based pharmacokinetic (PBPK) modeling? [synapse.patsnap.com]
- 12. What is the introduction of PBPK modeling? [synapse.patsnap.com]
- 13. google.com [google.com]



- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Silico Prediction of 8-Chloroisoquinolin-4-ol Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15158944#in-silico-prediction-of-8-chloroisoquinolin-4-ol-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com